molecular formula C14H17NO3 B035881 Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 1217190-38-9

Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B035881
CAS No.: 1217190-38-9
M. Wt: 247.29 g/mol
InChI Key: MBWICDZTOSCKLV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the reaction of a suitable bicyclic precursor with benzyl alcohol in the presence of a catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process . The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings to optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylate groups play a crucial role in binding to these targets, leading to modulation of their activity. The compound may also participate in redox reactions, influencing cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is unique due to its benzyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-13-7-12-6-11(13)8-15(12)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-13,16H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWICDZTOSCKLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1CN2C(=O)OCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50576624
Record name Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217190-38-9
Record name Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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